4-chlorobenzyl {4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide
Description
The compound 4-chlorobenzyl {4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide is a 1,2,4-triazole derivative featuring a complex substitution pattern. The triazole core is substituted at the 4-position with an ethyl group and at the 5-position with a (4-fluorobenzyl)sulfanyl moiety. Additionally, a chlorobenzyl methyl sulfide group is attached to the 3-position of the triazole ring. This structural configuration combines electron-withdrawing (fluorine, chlorine) and hydrophobic (ethyl, benzyl) substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3S2/c1-2-24-18(13-25-11-14-3-7-16(20)8-4-14)22-23-19(24)26-12-15-5-9-17(21)10-6-15/h3-10H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHANQEINTKGNAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)F)CSCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chlorobenzyl {4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications in cancer treatment, antimicrobial properties, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of 4-chlorobenzyl {4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide is C19H19ClFN3S2. The compound features a triazole ring substituted with various functional groups that contribute to its biological activity. The presence of sulfur atoms and halogen substituents (chlorine and fluorine) is significant in enhancing the compound's reactivity and biological interactions.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole framework exhibit notable anticancer properties. For instance, similar triazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that triazole-thione compounds exhibited significant cytotoxicity with IC50 values lower than that of standard chemotherapy agents like doxorubicin .
Table 1: Anticancer Activity of Related Triazole Compounds
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | A-431 | 1.61 | Apoptosis induction |
| Compound B | Jurkat | 1.98 | Cell cycle arrest |
| 4-chlorobenzyl {4-ethyl...} | HT29 | < Doxorubicin | Inhibition of Bcl-2 |
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Similar sulfur-containing triazoles have been reported to possess antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
| 4-chlorobenzyl {4-ethyl...} | Pseudomonas aeruginosa | TBD |
Other Pharmacological Effects
In addition to anticancer and antimicrobial activities, triazole derivatives have been explored for their antiviral properties. Some studies suggest that these compounds can inhibit viral replication by interfering with viral enzymes or host cell pathways . Furthermore, the potential for these compounds to act as anti-inflammatory agents is under investigation due to their ability to modulate immune responses.
Case Studies
A recent study highlighted the synthesis and biological evaluation of several triazole derivatives, including variations of the target compound. The results indicated that modifications in the substituents significantly impacted the biological activity. For example, introducing electron-withdrawing groups enhanced anticancer potency while maintaining low toxicity profiles in normal cells .
Scientific Research Applications
4-chlorobenzyl {4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide, also known as 3-([(4-Chlorobenzyl)sulfanyl]methyl)-4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole, is a chemical compound with potential applications in various scientific fields .
Basic Information
Synonyms
- 4-Chlorobenzyl (4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl sulfide
- 3-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-4-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole
- 4H-1,2,4-Triazole, 3-[[[(4-chlorophenyl)methyl]thio]methyl]-4-ethyl-5-[[(4-fluorophenyl)methyl]thio]-
Triazole Applications
Fluconazole analogs, which contain 1,2,4-triazole units, have been explored to address issues such as drug resistance. Modifications in the hydroxyl group, aromatic ring, and the 1,2,4-triazole unit of fluconazole have been made to create new molecules .
Thiazole Applications
Thiazole derivatives have demonstrated diverse biological activities.
- Antimicrobial Activity: Thiazole derivatives have shown potential as antibacterial agents . Some compounds have exhibited effectiveness against S. aureus and B. thuringiensis . Certain thiazole compounds displayed antimicrobial activity in vivo, reducing MRSA in skin wounds .
- Anticancer Activity: Thiazole-bearing heterocycles have shown anti-proliferative potentials against breast cancer (MCF-7) cell lines, human hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) . Phenylthiazole-incorporated quinoline derivatives have demonstrated anticancer activities against colon carcinoma HCT-15 and lung cancer NCIeH322 M .
- Anti-tubercular Activity: Novel amino thiazoles have been produced and tested against the Mycobacterium tuberculosis H37Rv strain, with some compounds showing excellent anti-tubercular action .
- Other Activities: 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid has exhibited antidiabetic potential and raises insulin sensitivity .
Corrosion Inhibition
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Substituent Effects on Electronic Properties :
- The target compound features a 4-fluorobenzylsulfanyl group, which introduces moderate electron-withdrawing effects compared to the stronger electron-withdrawing trifluoromethyl (CF₃) group in . This difference may influence binding affinities to enzymes or receptors requiring halogen interactions .
- Compounds with methoxyphenyl substituents () exhibit electron-donating properties, enhancing π-π stacking in aromatic systems, whereas the chlorobenzyl groups in the target compound prioritize halogen-mediated interactions .
The allyl group in introduces conformational flexibility, which may improve adaptability in binding pockets compared to the rigid benzyl groups in the target compound .
Solubility and Bioavailability :
- The sulfonamide group in enhances water solubility, a critical factor for oral bioavailability, whereas the sulfide and thiol groups in the target compound and may reduce solubility but increase membrane permeability .
Research Findings and Trends
- Halogenation : Chlorine and fluorine substituents are prevalent in analogs, suggesting their importance in enhancing stability and target engagement via halogen bonds .
- Triazole Core Modifications : Substitutions at the 3- and 5-positions of the triazole ring are critical for modulating activity. For example, sulfanyl groups (e.g., ) are common, likely due to their role in disulfide bond formation or metal chelation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
